4-Ethyl-2-isopropylpyridin-3-amine
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Overview
Description
4-Ethyl-2-isopropylpyridin-3-amine is an organic compound belonging to the class of amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-isopropylpyridin-3-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-aminopyridine with ethyl and isopropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group on the pyridine ring attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-isopropylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives depending on the reducing agent used.
Substitution: Alkylated or acylated products.
Scientific Research Applications
4-Ethyl-2-isopropylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-isopropylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-4-ethylpyridine: Similar structure but different substitution pattern.
3-Aminopyridine: Lacks the ethyl and isopropyl groups.
4-Ethylpyridine: Contains only the ethyl group.
Uniqueness
4-Ethyl-2-isopropylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and isopropyl groups on the pyridine ring makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-ethyl-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-4-8-5-6-12-10(7(2)3)9(8)11/h5-7H,4,11H2,1-3H3 |
InChI Key |
WGUZKLFHGAMCCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)C(C)C)N |
Origin of Product |
United States |
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